ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy and methyl groups.
The next step involves the coupling of the indole derivative with glycine to form the glycyl intermediate. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane .
Finally, the glycyl intermediate is reacted with ethyl piperazine-1-carboxylate under basic conditions to form the target compound. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with viral proteins, inhibiting their replication and spread .
Comparison with Similar Compounds
Ethyl 4-{N-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate can be compared with other indole derivatives and piperazine-containing compounds:
Similar Compounds: N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, N1-[2-(dimethylamino)ethyl]-5-methoxy-N1-methyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine.
Uniqueness: The presence of both the indole and piperazine moieties in a single molecule provides a unique combination of biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H26N4O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 4-[2-[(5-methoxy-1-methylindole-2-carbonyl)amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-4-29-20(27)24-9-7-23(8-10-24)18(25)13-21-19(26)17-12-14-11-15(28-3)5-6-16(14)22(17)2/h5-6,11-12H,4,7-10,13H2,1-3H3,(H,21,26) |
InChI Key |
IXUMCIGJTVSNEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Origin of Product |
United States |
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